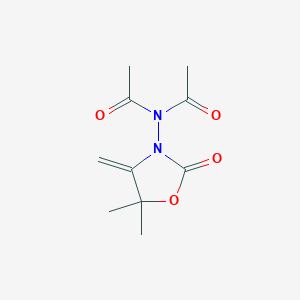![molecular formula C17H22FN3O B5962591 4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B5962591.png)
4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a member of the morpholine family and is commonly referred to as DMF. DMF is a potent and selective ligand for the dopamine D3 receptor, which is implicated in a range of neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
Wirkmechanismus
DMF exerts its effects through the modulation of the dopamine D3 receptor. The compound binds to the receptor and induces a conformational change, which leads to the activation of downstream signaling pathways. These pathways can lead to changes in dopamine release and neurotransmission, which can have a significant impact on the symptoms of neurological disorders.
Biochemical and Physiological Effects:
DMF has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase dopamine release in the striatum, which is a key region involved in reward processing and addiction. DMF has also been shown to decrease the activity of the prefrontal cortex, which is implicated in cognitive processes such as decision-making and impulse control. These effects can have a significant impact on the symptoms of neurological disorders and can potentially lead to the development of new therapeutic strategies.
Vorteile Und Einschränkungen Für Laborexperimente
DMF has several advantages for lab experiments. The compound is highly selective for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. DMF is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, there are also some limitations to using DMF in lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, DMF has a high affinity for the dopamine D3 receptor, which can make it difficult to study the effects of other neurotransmitters and receptors.
Zukünftige Richtungen
There are several future directions for research on DMF. One potential avenue is to investigate the effects of DMF on other neurotransmitter systems, such as the serotonin and glutamate systems. Another potential area of research is to investigate the long-term effects of DMF on neurological disorders. Additionally, there is potential for the development of new therapeutic strategies based on the modulation of the dopamine D3 receptor using compounds such as DMF. Overall, DMF has significant potential for advancing our understanding of neurological disorders and developing new therapeutic strategies.
Synthesemethoden
DMF can be synthesized through a multistep process that involves the reaction of 3-fluorobenzylamine with 1,2-dimethylimidazole-5-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride and the reaction of the resulting amine with morpholine. The final product is purified through column chromatography to obtain pure DMF.
Wissenschaftliche Forschungsanwendungen
DMF has been extensively studied for its potential applications in medical research. The compound has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of neurological disorders, including addiction, schizophrenia, and Parkinson's disease. DMF has been shown to modulate the activity of the dopamine D3 receptor, which can lead to changes in dopamine release and neurotransmission. These effects can have a significant impact on the symptoms of neurological disorders and can potentially lead to the development of new therapeutic strategies.
Eigenschaften
IUPAC Name |
4-[(2,3-dimethylimidazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O/c1-13-19-10-16(20(13)2)11-21-6-7-22-17(12-21)9-14-4-3-5-15(18)8-14/h3-5,8,10,17H,6-7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJMFRQVOZDZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CN2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5962512.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5962525.png)

![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5962555.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5962560.png)
![N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)
![3-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5962578.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5962581.png)

![methyl 4-[5-methyl-4-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5962597.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5962604.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)

![2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5962619.png)